5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID
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Overview
Description
5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID: is a heterocyclic compound that features a fused ring system combining a pyrrole ring with an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID typically involves cyclization reactions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux conditions in 1-propanol . This reaction yields the desired compound in moderate yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities. It may exhibit antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to target proteins and modulating their activity.
Comparison with Similar Compounds
Indole derivatives: These compounds share a similar fused ring structure and exhibit various biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and have been studied for their antimicrobial and anticancer properties.
Uniqueness: What sets 5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID apart is its specific ring fusion and functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
5-oxo-2,3-dihydropyrrolo[2,1-a]isoindole-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-8-4-2-1-3-7(8)10-9(12(15)16)5-6-13(10)11/h1-4H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLYJLLMSCFUCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C1C(=O)O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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